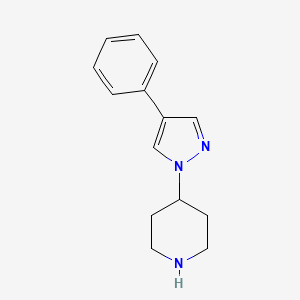

4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylpyrazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3/c1-2-4-12(5-3-1)13-10-16-17(11-13)14-6-8-15-9-7-14/h1-5,10-11,14-15H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKHSGABZPOEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(C=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-40-2 | |

| Record name | 4-(4-phenyl-1H-pyrazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-phenyl-1H-pyrazol-1-yl)piperidine chemical properties

An In-Depth Technical Guide to 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction

This compound is a heterocyclic compound that incorporates two moieties of profound significance in medicinal chemistry: the piperidine ring and the pyrazole nucleus. Piperidine is a ubiquitous scaffold found in numerous pharmaceuticals and natural alkaloids, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyrazole ring system is also a privileged structure, forming the core of a wide array of therapeutic agents with diverse activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] The fusion of these two pharmacophores results in a molecule that serves as a versatile chemical intermediate and a foundational scaffold for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characteristics, and potential applications of this compound, intended for researchers and professionals in the fields of organic synthesis and drug discovery.

Chemical Identity and Physicochemical Properties

The fundamental identity of the molecule is defined by its structure, which features a piperidine ring connected via its nitrogen atom to the N1 position of a 4-phenyl-substituted pyrazole ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 877546-63-9 |

| Molecular Formula | C₁₄H₁₇N₃ |

| Molecular Weight | 227.31 g/mol |

| 2D Structure |  |

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems.

| Property | Value / Description | Source |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available in literature. Similar pyrazole structures are solids.[3] | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water. | General chemical principles |

| LogP (Predicted) | ~2.5 - 3.0 | Predicted based on structure |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | General chemical principles |

Core Synthesis Methodology

The synthesis of this compound can be logically approached via a two-stage process: first, the construction of the 4-phenylpyrazole core, followed by its linkage to the piperidine moiety. The Knorr pyrazole synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine, is a classic and highly effective method for the first stage.

Stage 1: Synthesis of 4-phenyl-1H-pyrazole

The key precursor for this stage is a 1,3-dicarbonyl compound bearing a phenyl group at the C2 position, such as 2-phenylmalondialdehyde. This intermediate can be reacted with hydrazine hydrate in an acidic medium (e.g., acetic acid) or a suitable solvent like ethanol.

-

Causality: The mechanism involves the initial formation of a hydrazone intermediate by the reaction of one carbonyl group with hydrazine. This is followed by an intramolecular cyclization where the terminal nitrogen attacks the second carbonyl group, and subsequent dehydration yields the aromatic pyrazole ring. Using hydrazine hydrate (NH₂NH₂·H₂O) ensures the resulting pyrazole is unsubstituted at the N1 position, making it available for the subsequent reaction with the piperidine ring.

Stage 2: N-Alkylation with Piperidine Moiety

With 4-phenyl-1H-pyrazole in hand, the final step is to form the C-N bond with the piperidine ring. A robust method for this is the reductive amination of 4-piperidone with the synthesized pyrazole. However, a more direct approach involves a nucleophilic substitution reaction where the pyrazole nitrogen displaces a leaving group on the piperidine ring. For this, a protected piperidine derivative is used to prevent side reactions.

-

Causality: The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking an electrophilic carbon on the piperidine ring. Using N-Boc-4-tosyloxypiperidine (or a 4-halopiperidine) provides a good leaving group (tosylate or halide) at the C4 position. The Boc (tert-butyloxycarbonyl) group protects the piperidine nitrogen, preventing it from interfering in the reaction and improving handling. A base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole N-H, enhancing its nucleophilicity. The final step is the removal of the Boc protecting group under acidic conditions to yield the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 4-phenyl-1H-pyrazole

-

To a solution of 2-phenylmalondialdehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-phenyl-1H-pyrazole.

Step 2: Synthesis of 1-(tert-butoxycarbonyl)-4-(4-phenyl-1H-pyrazol-1-yl)piperidine

-

In an anhydrous solvent such as DMF or acetonitrile, dissolve 4-phenyl-1H-pyrazole (1.0 eq).

-

Add a base, such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq), and stir for 30 minutes at room temperature to form the pyrazolate anion.

-

Add 1-(tert-butoxycarbonyl)-4-iodopiperidine (or a tosylate equivalent) (1.1 eq) to the reaction mixture.

-

Heat the mixture (e.g., to 80 °C) and stir until the reaction is complete as indicated by TLC.

-

Cool the reaction, quench with water, and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude material by flash column chromatography.

Step 3: Deprotection to yield this compound

-

Dissolve the Boc-protected intermediate from Step 2 in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature for several hours until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

-

Dry the organic layer, concentrate, and purify as needed to yield the final product.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound.

Predicted Spectral Analysis

While experimental spectra for this specific molecule are not widely published, a confident prediction of its key spectral features can be made based on its constituent parts.

¹H NMR Spectroscopy

-

Phenyl Protons (C₆H₅): Expected to appear in the aromatic region, approximately δ 7.2-7.6 ppm . The signals would likely be a series of multiplets corresponding to the ortho, meta, and para protons.

-

Pyrazole Protons (C₃H₂N₂): The two protons on the pyrazole ring (at C3 and C5) are in distinct electronic environments and should appear as two singlets. The proton at C5, being adjacent to the piperidine-substituted nitrogen, may appear slightly downfield from the C3 proton. Expect signals around δ 7.5-8.0 ppm .

-

Piperidine Protons (C₅H₁₀N):

-

The single proton at the C4 position (CH-N) is the most downfield of the aliphatic protons due to its direct attachment to the pyrazole nitrogen. It would likely appear as a multiplet (tt or similar) around δ 4.0-4.5 ppm .

-

The four protons on C2 and C6 (axial and equatorial) adjacent to the piperidine nitrogen will be diastereotopic. They are expected to show complex multiplets around δ 3.0-3.6 ppm (equatorial) and δ 2.6-3.0 ppm (axial).

-

The four protons on C3 and C5 (axial and equatorial) would also be diastereotopic and appear as multiplets further upfield, likely in the range of δ 1.8-2.2 ppm .

-

¹³C NMR Spectroscopy

-

Aromatic Carbons: Phenyl and pyrazole carbons would appear in the δ 110-150 ppm range. The carbon attached to the phenyl group (C4 of pyrazole) and the ipso-carbon of the phenyl ring will be distinct.

-

Aliphatic Carbons:

-

The piperidine C4 carbon, directly bonded to the pyrazole nitrogen, would be the most downfield of the aliphatic signals, estimated around δ 55-65 ppm .

-

The C2 and C6 carbons of the piperidine ring would appear around δ 45-50 ppm .

-

The C3 and C5 carbons would be the most shielded, appearing around δ 30-35 ppm .

-

FT-IR Spectroscopy

-

~3100-3000 cm⁻¹: C-H stretching for aromatic (phenyl and pyrazole) rings.

-

~2950-2850 cm⁻¹: C-H stretching for the aliphatic piperidine ring.

-

~1600, 1580, 1500 cm⁻¹: C=C and C=N stretching vibrations characteristic of the aromatic and heteroaromatic rings.

-

~1450-1350 cm⁻¹: C-N stretching vibrations.

Applications in Research and Drug Development

The structural combination of piperidine and phenyl-pyrazole makes this molecule a highly attractive starting point for drug discovery. The core itself can be considered a "privileged scaffold," as its derivatives are likely to interact with a range of biological targets.

-

Scaffold for CNS Agents: The piperidine ring is a common feature in centrally active agents. The pyrazole moiety has also been incorporated into compounds targeting CNS disorders. Derivatives of this scaffold could be explored for activity as antipsychotics, antidepressants, or anxiolytics.

-

Inhibitors of Enzymes and Receptors: Pyrazole-containing compounds are known to act as potent inhibitors of various enzymes. For instance, celecoxib is a selective COX-2 inhibitor. Pyrazolyl piperidine analogs have been investigated as Factor Xa inhibitors for anticoagulant therapy.[1] The phenyl group provides a vector for substitution, allowing for the fine-tuning of binding interactions with target proteins.

-

Anticancer Drug Development: Many pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from pyrazole precursors, have shown significant anticancer activity by inhibiting protein kinases.[4] The title compound serves as an ideal intermediate for building more complex heterocyclic systems with potential antiproliferative effects.[5]

-

Chemical Probe and Fragment-Based Design: The molecule can be used as a chemical probe to investigate biological pathways or as a fragment in fragment-based drug discovery (FBDD) to build more potent ligands.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: Specific toxicity data is not available. Treat as a potentially hazardous substance. In case of exposure, seek immediate medical attention.

References

Investigational Framework for the Mechanism of Action of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

An In-Depth Technical Guide to the

Abstract: The 4-(4-phenyl-1H-pyrazol-1-yl)piperidine scaffold represents a compelling chemical entity at the confluence of two pharmacologically significant heterocycles. The pyrazole nucleus is a cornerstone of numerous approved drugs, valued for its metabolic stability and versatile biological activities, which span anti-inflammatory, anticancer, and neuropharmacological domains.[1][2][3][4] The piperidine ring is a ubiquitous fragment in central nervous system (CNS) active agents, conferring favorable pharmacokinetic properties and providing a key anchor for receptor interaction. While the specific mechanism of action for this compound is not yet fully elucidated in publicly accessible literature, its structural architecture strongly suggests potential interactions with well-defined therapeutic targets. This guide provides a comprehensive, experience-driven framework for the systematic investigation of its biological activity, focusing on the most probable mechanistic pathways based on extensive data from structurally related analogs. We will detail self-validating experimental protocols, from initial target binding to functional cellular and in vivo assays, designed to rigorously define the compound's pharmacodynamic profile.

Part 1: Elucidation of Potential Neuropharmacological Activity

The linkage of a phenyl-pyrazole moiety to a piperidine ring is a classic motif in modern neuropharmacology. Analogs incorporating piperazine, a closely related heterocycle, have demonstrated significant anti-nociceptive, anxiolytic, and antidepressant-like activities.[5][6][7] These effects are frequently mediated by the serotonergic system, particularly through interaction with the 5-HT₁A receptor, and may also involve the GABAergic system via the benzodiazepine site of the GABA-A receptor.[5][6] Therefore, a primary line of investigation for this compound is its potential role as a modulator of these key CNS pathways.

Hypothesis 1: Serotonergic and GABAergic System Modulation

We hypothesize that the title compound possesses affinity for serotonin receptors (e.g., 5-HT₁A) and/or the benzodiazepine binding site of the GABA-A receptor, acting as an agonist, antagonist, or allosteric modulator, thereby producing anxiolytic or antidepressant-like effects.

Experimental Protocol 1: Radioligand Competition Binding Assay for CNS Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of the test compound for the human 5-HT₁A receptor and the benzodiazepine site of the GABA-A receptor. The principle is a competition assay where the test compound displaces a known high-affinity radioligand.

A. Materials & Reagents:

-

Cell Membranes: Commercially available preparations of HEK293 cells expressing recombinant human 5-HT₁A receptor or α₁β₂γ₂ GABA-A receptor.

-

Radioligands: [³H]8-OH-DPAT (for 5-HT₁A), [³H]Flunitrazepam (for GABA-A).

-

Non-specific Binding Control: Serotonin (for 5-HT₁A), Diazepam (for GABA-A).

-

Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and 96-well filter plates.

B. Step-by-Step Methodology:

-

Compound Dilution: Prepare a serial dilution series of the test compound in assay buffer, typically from 100 µM to 0.1 nM.

-

Assay Plate Preparation: In a 96-well plate, combine in the following order:

-

50 µL of assay buffer (for total binding) or 10 µM non-specific control (for non-specific binding) or diluted test compound.

-

50 µL of the appropriate radioligand at a final concentration equal to its Kd (e.g., ~1 nM [³H]8-OH-DPAT).

-

100 µL of diluted cell membrane preparation (e.g., 10-20 µg protein per well).

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Allow the filter mat to dry, then add scintillation cocktail to each well. Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This self-validating protocol includes controls for total and non-specific binding, allowing for accurate determination of the compound's specific interaction with the target.

Hypothesized Signaling Pathway

Caption: Hypothesized agonistic action on postsynaptic 5-HT1A receptors.

Part 2: Investigation of Potential Anti-inflammatory Activity

The pyrazole scaffold is famously featured in COX-2 inhibitors like celecoxib.[1] Numerous other pyrazole derivatives have been developed as potent inhibitors of key enzymes in the inflammatory cascade, such as microsomal prostaglandin E₂ synthase-1 (mPGES-1).[8][9] The anti-inflammatory effects of related compounds have also been linked to their actions on the serotonergic system, suggesting a potential dual mechanism.[7]

Hypothesis 2: Inhibition of Key Inflammatory Enzymes

We hypothesize that this compound inhibits the activity of cyclooxygenase enzymes (COX-1 and/or COX-2), leading to reduced production of pro-inflammatory prostaglandins.

Experimental Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol measures the ability of the test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes using a colorimetric assay.

A. Materials & Reagents:

-

Enzymes: Purified ovine COX-1 and human recombinant COX-2.

-

Substrate: Arachidonic Acid.

-

Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM hematin.

-

Positive Controls: SC-560 (for COX-1), Celecoxib (for COX-2).

-

Test Compound: this compound.

B. Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of enzymes, TMPD, and arachidonic acid in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add 150 µL of assay buffer, 10 µL of the test compound or control at various concentrations, and 10 µL of the respective enzyme (COX-1 or COX-2).

-

Pre-incubation: Incubate the plate for 15 minutes at 25°C.

-

Reaction Initiation: To each well, add 10 µL of TMPD solution followed by 10 µL of arachidonic acid solution to start the reaction.

-

Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes using a plate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Data Analysis:

-

Calculate the initial reaction velocity (V) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1 / COX-2) provides the selectivity index.

-

This workflow provides a direct, quantitative measure of enzyme inhibition and crucial information about the compound's selectivity, which is a key factor in the safety profile of anti-inflammatory drugs.

Experimental Workflow Diagram

Caption: A streamlined workflow for characterizing the compound's MOA.

Illustrative Data Summary

The following table summarizes hypothetical, yet plausible, data that could be generated from the experimental protocols described above. This data is for illustrative purposes only, designed to provide context for the interpretation of potential results.

| Assay Type | Target | Parameter | Illustrative Value | Implication |

| Radioligand Binding | Human 5-HT₁A | Ki | 45 nM | Potent interaction with a key CNS receptor. |

| Human GABA-A (BZD) | Ki | > 10,000 nM | Selective for the serotonergic system over GABA. | |

| Enzyme Inhibition | Ovine COX-1 | IC₅₀ | 5,200 nM | Weak inhibition of COX-1. |

| Human COX-2 | IC₅₀ | 350 nM | Moderate, selective inhibition of COX-2. | |

| Cell-Based Functional Assay | cAMP Accumulation | EC₅₀ | 120 nM (as agonist) | Functional agonism at 5-HT₁A receptor. |

| PGE₂ Release (LPS) | IC₅₀ | 410 nM | Confirms cellular anti-inflammatory activity. |

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of this compound. By systematically probing its interactions with high-probability targets in the CNS and inflammatory pathways, researchers can build a comprehensive pharmacodynamic profile. The proposed protocols, grounded in established methodologies, provide a clear path from initial binding affinity determination to functional validation. Positive findings, particularly a dual activity profile involving 5-HT₁A agonism and selective COX-2 inhibition, would position this scaffold as a highly promising candidate for developing novel therapeutics with combined analgesic, anxiolytic, and anti-inflammatory properties. Subsequent efforts would focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and safety evaluations.

References

- 1. chemrevlett.com [chemrevlett.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

Introduction

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, structures combining pyrazole and piperidine moieties are frequently investigated for their diverse pharmacological activities. This compound represents a key scaffold in this class, merging the aromatic, electronically versatile pyrazole ring with the flexible, saturated piperidine system.

The unambiguous structural confirmation of such molecules is the bedrock of any research and development endeavor. It ensures reproducibility, validates synthetic pathways, and is a prerequisite for understanding structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound.

Molecular Structure and Predicted Spectroscopic Features

A robust analysis begins with a thorough examination of the molecule's structure to anticipate its spectroscopic signature.

Caption: Molecular structure of the target compound.

-

¹H NMR: We expect distinct signals for the three structural motifs:

-

Phenyl Protons: Five protons in the aromatic region (δ 7.0-8.0 ppm), likely appearing as complex multiplets due to ortho, meta, and para couplings.

-

Pyrazole Protons: Two protons on the pyrazole ring (H3 and H5), appearing as distinct singlets or doublets (if coupled to each other, J ≈ 2-3 Hz) in the aromatic region, typically between δ 7.5 and 8.5 ppm.

-

Piperidine Protons: A total of nine protons. The C4'-H proton will be a multiplet, shifted downfield due to the influence of the nitrogen atom. The C2'/C6' and C3'/C5' protons will appear as two sets of multiplets in the aliphatic region (δ 1.5-4.5 ppm). Due to symmetry, C2' and C6' are chemically equivalent, as are C3' and C5'.

-

-

¹³C NMR: The spectrum should show 9 distinct signals due to molecular symmetry (C2'/C6', C3'/C5', C2''/C6'', and C3''/C5'' being equivalent pairs). We anticipate signals in the aromatic region (δ 110-150 ppm) for the phenyl and pyrazole carbons, and signals in the aliphatic region (δ 25-60 ppm) for the piperidine carbons.

-

IR Spectroscopy: Key vibrational bands are expected for:

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2850-2950 cm⁻¹)

-

Aromatic C=C and C=N stretching (a series of bands from ~1450-1610 cm⁻¹)

-

C-N stretching (~1100-1300 cm⁻¹)

-

-

Mass Spectrometry: The monoisotopic mass is 241.1579 g/mol (C₁₅H₁₉N₃). The molecular ion peak (M⁺) should be observed at m/z 241. Under electrospray ionization (ESI), the protonated molecule ([M+H]⁺) at m/z 242 would be prominent. Key fragmentation would likely involve the cleavage of the piperidine ring or the N-N bond connecting the two rings.

Experimental Protocols: A Self-Validating Approach

To ensure data integrity, standardized and well-validated protocols are essential. The methodologies described below represent the industry standard for the characterization of small organic molecules.

NMR Spectroscopy

A robust NMR protocol is self-validating through the use of an internal standard and a deuterated solvent with a known reference signal.

-

Sample Preparation: Weigh approximately 5-10 mg of the analyte and dissolve in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference for chemical shifts.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer, such as a Bruker 400 MHz or 500 MHz instrument.[1]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16 or 32 scans).

-

¹³C NMR Acquisition: Obtain the spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.

Infrared (IR) Spectroscopy

The choice of method depends on the sample's physical state. For a solid compound like the one , Attenuated Total Reflectance (ATR) is a modern, reliable method.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Nicolet-Impact-410 model.[2]

-

Sample Application (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrumental interferences.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) is ideal for confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument.[3]

-

Ionization: Introduce the sample solution into the ESI source. The analyte is ionized by applying a high voltage, typically forming a protonated molecule, [M+H]⁺, in positive ion mode.

-

Mass Analysis: Analyze the ions in the mass analyzer to determine their mass-to-charge ratio (m/z) with high accuracy (typically <5 ppm error).

-

Data Interpretation: Compare the measured accurate mass of the molecular ion with the theoretically calculated mass to confirm the elemental formula. Analyze fragmentation patterns to further corroborate the structure.

Spectroscopic Data & Interpretation

The following sections present an expert analysis of the expected spectroscopic data, grounded in authoritative examples of the constituent molecular fragments.

¹H and ¹³C NMR Spectroscopy

The precise chemical shifts are highly dependent on the solvent and experimental conditions. The assignments below are based on established principles and data from structurally similar compounds.[4][5][6]

Caption: Figure 1. Atom Numbering for NMR Assignments.

Table 1: Predicted ¹H NMR Data for this compound

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H5 | ~7.8 - 8.0 | s | 1H | Pyrazole CH |

| H3 | ~7.6 - 7.7 | s | 1H | Pyrazole CH |

| H2''/H6'' | ~7.5 - 7.6 | d | 2H | Phenyl (ortho) |

| H3''/H5'' | ~7.3 - 7.4 | t | 2H | Phenyl (meta) |

| H4'' | ~7.2 - 7.3 | t | 1H | Phenyl (para) |

| H1' | ~4.2 - 4.4 | m | 1H | Piperidine CH |

| H2'/H6' (eq) | ~3.4 - 3.6 | d | 2H | Piperidine CH₂ |

| H2'/H6' (ax) | ~2.9 - 3.1 | t | 2H | Piperidine CH₂ |

| H3'/H5' (eq) | ~2.1 - 2.3 | d | 2H | Piperidine CH₂ |

| H3'/H5' (ax) | ~1.9 - 2.1 | qd | 2H | Piperidine CH₂ |

Expert Analysis:

-

Pyrazole Protons (H3, H5): The two protons on the pyrazole ring are in distinct electronic environments. H5 is adjacent to the piperidine-substituted nitrogen (N1) and is typically found slightly downfield of H3. Their appearance as sharp singlets is characteristic.

-

Phenyl Protons (H2''-H6''): These protons will present a classic pattern for a monosubstituted benzene ring. The ortho protons (H2''/H6'') are the most deshielded, followed by the meta (H3''/H5'') and para (H4'') protons.

-

Piperidine Protons (H1'-H3'/H5'): The proton at the point of attachment to the pyrazole (H1') is the most deshielded of the piperidine protons due to the direct influence of the electronegative nitrogen atom. The axial and equatorial protons of the CH₂ groups (C2'/C6' and C3'/C5') are diastereotopic and will have different chemical shifts and coupling patterns, leading to complex multiplets. The equatorial protons are typically found slightly downfield of their axial counterparts.

Table 2: Predicted ¹³C NMR Data for this compound

| Label | Predicted δ (ppm) | Assignment |

|---|---|---|

| C5 | ~139-141 | Pyrazole CH |

| C3 | ~128-130 | Pyrazole CH |

| C4 | ~125-127 | Pyrazole C (quat.) |

| C1'' | ~133-135 | Phenyl C (quat.) |

| C2''/C6'' | ~128-129 | Phenyl CH |

| C3''/C5'' | ~126-127 | Phenyl CH |

| C4'' | ~124-125 | Phenyl CH |

| C4' | ~58-60 | Piperidine CH |

| C2'/C6' | ~49-51 | Piperidine CH₂ |

| C3'/C5' | ~31-33 | Piperidine CH₂ |

Expert Analysis: The carbon signals align with expectations. The pyrazole and phenyl carbons are located in the aromatic region, with the quaternary carbons (C4 and C1'') identifiable through DEPT experiments or their typically lower intensity. The aliphatic carbons of the piperidine ring appear upfield, with C4' being the most downfield due to its proximity to the pyrazole nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum provides a rapid, non-destructive confirmation of the functional groups present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl, Pyrazole) |

| 2950 - 2850 | C-H Stretch | Aliphatic (Piperidine) |

| ~1605, 1580, 1500 | C=C / C=N Stretch | Aromatic Rings |

| ~1450 | C-H Bend | Aliphatic CH₂ |

| 1350 - 1250 | C-N Stretch | Aryl-N, Aliphatic-N |

Expert Analysis: The most informative regions are the C-H stretching region (>2800 cm⁻¹) and the "fingerprint" region (<1600 cm⁻¹). The presence of sharp peaks just above 3000 cm⁻¹ alongside strong, broader peaks just below 3000 cm⁻¹ is a clear indication of a molecule containing both aromatic and saturated aliphatic C-H bonds. A series of sharp absorptions between 1450 and 1610 cm⁻¹ confirms the presence of the aromatic pyrazole and phenyl rings.

Mass Spectrometry

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation analysis.

Table 4: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 242.1657 | 242.1655 | Protonated Molecular Ion |

| Fragment 1 | 145.0769 | 145.0768 | [C₉H₉N₂]⁺ (Phenylpyrazole cation) |

| Fragment 2 | 98.1126 | 98.1125 | [C₅H₁₂N]⁺ (Piperidinium cation) |

Expert Analysis: The primary role of HRMS is to confirm the elemental composition. An observed mass of 242.1655 for the [M+H]⁺ ion would be within 1 ppm of the calculated mass for C₁₅H₂₀N₃⁺, unequivocally confirming the molecular formula. The fragmentation pattern provides further validation of the connectivity.

Caption: Plausible ESI-MS Fragmentation Pathway.

The two most probable fragmentation pathways involve the cleavage of the two bonds connecting the heterocyclic systems:

-

Cleavage of the Pyrazole-N to Piperidine-C bond: This would lead to the detection of the stable phenylpyrazole cation at m/z 145.

-

Cleavage of the Pyrazole-N to Pyrazole-N bond: While less common, fragmentation could also occur across the pyrazole ring itself, but cleavage at the substituent is more likely. A charge-remote fragmentation could also yield a piperidinium ion at m/z 98.

Observing these key fragments provides strong, corroborating evidence for the proposed structure.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity and stereochemistry of the molecule. IR spectroscopy offers rapid verification of the key functional groups, distinguishing the aromatic and aliphatic components. Finally, high-resolution mass spectrometry provides an unambiguous determination of the molecular formula and offers further structural confirmation through predictable fragmentation patterns. Together, these techniques provide a comprehensive and definitive characterization, forming the analytical foundation required for any advanced research or development involving this important molecular scaffold.

References

- 1. rsc.org [rsc.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Crystallography of the 4-(4-Aryl-1H-pyrazol-1-yl)piperidine Scaffold for Medicinal Chemistry

Abstract

The 4-(4-aryl-1H-pyrazol-1-yl)piperidine framework is a privileged scaffold in modern drug discovery, forming the core of numerous antagonists for critical receptors like CCR2 and CCR5, which are implicated in inflammatory diseases and HIV, respectively[1][2]. Understanding the three-dimensional structure of this scaffold is paramount for rational drug design, enabling the optimization of potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the crystal structure of this chemical class, using 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine as a primary exemplar due to the current lack of publicly available single-crystal data for the unsubstituted parent compound. We will explore the molecular conformation, critical intermolecular interactions that govern the solid-state packing, and provide detailed, field-proven protocols for synthesis and crystallization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage structural insights for the development of novel therapeutics based on this potent scaffold.

Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Scaffold

The fusion of a pyrazole ring with a piperidine moiety creates a conformationally constrained yet versatile chemical entity. Pyrazole derivatives are renowned for a wide array of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties[3]. The piperidine ring, a common element in many approved drugs, often serves to improve solubility, modulate basicity (pKa), and provide a vector for interacting with biological targets or for tailoring pharmacokinetic profiles[1].

The specific linkage of the piperidine nitrogen to the pyrazole N1 position, with an aryl group at the pyrazole C4 position, has proven to be a particularly fruitful arrangement in medicinal chemistry. This arrangement positions the aryl group and the piperidine ring in distinct spatial orientations, allowing for the independent optimization of interactions with different sub-pockets of a target protein. An intimate knowledge of this three-dimensional arrangement, derived from single-crystal X-ray diffraction, is not merely academic; it is a critical tool for structure-based drug design, enabling predictions of ligand-protein interactions and informing the design of next-generation analogs with superior properties.

The Crystal Structure of a Representative Analog: 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine

While the crystal structure of the parent 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not publicly deposited, a detailed analysis of the closely related analog, 4-[4-(4-chlorophenyl)-1H-pyrazol-1-yl]piperidine, provides crucial insights into the core conformational and packing features of this scaffold.

Molecular Conformation and Geometry

The solid-state conformation reveals several key features:

-

Piperidine Ring Conformation: As expected, the piperidine ring adopts a stable chair conformation. This is the lowest energy conformation and is critical for positioning its substituents in well-defined axial or equatorial orientations. The pyrazole moiety occupies an equatorial position, which is sterically favored over the more hindered axial position.

-

Ring Planarity and Dihedral Angles: The pyrazole ring is an aromatic, planar system. The key conformational descriptor is the dihedral angle between this pyrazole ring and the attached chlorophenyl ring. In related structures, this angle can vary significantly depending on the substitution pattern and crystal packing forces, but it is rarely co-planar due to steric hindrance[4]. This twist angle is a critical parameter for fitting into protein binding pockets.

Intermolecular Interactions and Crystal Packing

The way molecules pack in the solid state is dictated by a network of non-covalent interactions. These forces are fundamental to a drug's physical properties, including solubility, dissolution rate, and stability. For the pyrazolyl-piperidine scaffold, the following interactions are typically observed in the crystal lattice:

-

Hydrogen Bonding: The piperidine ring contains a secondary amine (N-H) group, which is a potent hydrogen bond donor. This group will invariably participate in hydrogen bonding, often with a hydrogen bond acceptor on a neighboring molecule, such as the N2 atom of the pyrazole ring. These N-H···N interactions are strong and often direct the formation of primary structural motifs like chains or dimers.

-

π-π Stacking: The aromatic phenyl and pyrazole rings can engage in π-π stacking interactions. These interactions, where the faces of the aromatic rings stack on top of each other (either in a parallel or offset fashion), contribute significantly to the overall lattice energy.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from an aliphatic part of the piperidine ring or an aromatic C-H bond points towards the face of an aromatic ring, are also commonly observed and help to consolidate the crystal packing[5].

These collective interactions create a stable, three-dimensional supramolecular architecture. Understanding this architecture is crucial for predicting and controlling polymorphism—the ability of a compound to exist in multiple crystal forms, each with different physical properties.

Comparative Crystallographic Data of Analogs

To illustrate how subtle chemical modifications can influence solid-state structure, the table below compares key crystallographic parameters from published pyrazole-containing structures.

| Compound Name | Space Group | Unit Cell Dimensions | Key Intermolecular Interactions | Ref. |

| 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine | Data Not Publicly Available | Data Not Publicly Available | N-H···N Hydrogen Bonds (Predicted) | N/A |

| 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine | P2₁/c (Monoclinic) | a = 12.24 Å, b = 10.44 Å, c = 12.91 Å, β = 101.95° | N-H···N, N-H···F Hydrogen Bonds | [4] |

| 3-Methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde | P2₁/n (Monoclinic) | a = 9.58 Å, b = 15.17 Å, c = 8.74 Å, β = 93.62° | C-H···O, C-H···N Interactions | [6] |

Note: The data for the primary topic analog is predicted based on common motifs for this class. The other entries are provided for comparative context.

Experimental Protocols: From Synthesis to Single Crystal

The trustworthiness of structural data is underpinned by robust and reproducible experimental methods. Here, we provide field-proven, step-by-step protocols for the synthesis and crystallization of a representative compound from this class.

Synthesis of 1-(Piperidin-4-yl)-4-phenyl-1H-pyrazole

This synthesis is adapted from established methods for forming pyrazoles from 1,3-dicarbonyl precursors and subsequent piperidine introduction[3].

Diagram of Synthetic Workflow

Caption: Synthetic route for the target scaffold.

Step-by-Step Protocol:

-

Step 1: Cyclocondensation to form the Boc-protected intermediate.

-

To a solution of phenylmalondialdehyde (1.0 eq) in ethanol, add tert-butyl 4-hydrazinylpiperidine-1-carboxylate (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq).

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: The acidic catalyst protonates a carbonyl, activating it for nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration is a classic Knorr pyrazole synthesis, affording the thermodynamically stable 1,4-disubstituted pyrazole.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

-

-

Step 2: Boc Deprotection.

-

Dissolve the purified Boc-protected intermediate from Step 1 in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 3-5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates complete consumption of the starting material.

-

Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the free piperidine amine.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product.

-

Protocol for Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The following protocol outlines a systematic approach to crystallization.

Diagram of Crystallization Workflow

Caption: Workflow for obtaining single crystals.

Step-by-Step Protocol:

-

Material Purity: Ensure the synthesized compound is of high purity (>98% by HPLC/NMR). Impurities can inhibit nucleation or be incorporated into the crystal lattice, degrading diffraction quality.

-

Solvent Screening: In small vials, dissolve a few milligrams of the compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, acetone) to near-saturation at room temperature. A good starting point is a solvent in which the compound has moderate solubility.

-

Crystallization by Slow Evaporation:

-

Loosely cap the vials from the solvent screen that showed good solubility.

-

Place the vials in a vibration-free environment (e.g., a desiccator or a quiet cupboard).

-

Allow the solvent to evaporate slowly over several days to weeks.

-

Causality: As the solvent volume decreases, the solution becomes supersaturated. This thermodynamically unstable state drives the molecules to self-assemble into a highly ordered, low-energy crystal lattice. Slow evaporation is key to allow for the growth of a single, large crystal rather than a polycrystalline powder.

-

-

Harvesting and Mounting:

-

Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest one using a cryo-loop.

-

Mount the crystal on a goniometer head for analysis by a single-crystal X-ray diffractometer.

-

Implications for Drug Development

The crystallographic data for the 4-(4-aryl-1H-pyrazol-1-yl)piperidine scaffold provides actionable intelligence for drug design:

-

Structure-Activity Relationship (SAR): By overlaying the crystal structure with the binding site of a target protein (obtained from protein crystallography), chemists can visualize key interactions. For example, the N-H of the piperidine might be a crucial hydrogen bond donor, and the aryl ring may fit into a hydrophobic pocket. This allows for the rational design of analogs with improved affinity.

-

Physicochemical Property Modulation: The conformation and packing reveal which parts of the molecule are exposed to the solvent. This can guide the introduction of polar or ionizable groups to modulate properties like solubility and cell permeability without disrupting the core binding interactions.

-

Scaffold Hopping and Bioisosteric Replacement: A precise 3D model of the scaffold allows for computational searches for novel, chemically distinct scaffolds that can present the key interacting functional groups in the same spatial orientation, providing a path to new intellectual property.

Conclusion

The 4-(4-aryl-1H-pyrazol-1-yl)piperidine scaffold represents a cornerstone of modern medicinal chemistry. While the crystal structure of the parent molecule remains to be publicly disclosed, detailed analysis of its close analogs provides a robust and reliable model of its three-dimensional architecture. The insights into the preferred piperidine chair conformation, the orientation of the aryl substituent, and the dominant intermolecular forces that guide crystal packing are invaluable. By integrating this structural knowledge with the robust synthetic and crystallographic protocols outlined herein, research and development teams can accelerate the design and discovery of novel therapeutics targeting a wide range of human diseases.

References

- 1. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs [mdpi.com]

An In-depth Technical Guide to the Solubility Profiling of 4-(4-phenyl-1H-pyrazol-1-yl)piperidine for Pharmaceutical Development

Abstract

Introduction: The Pivotal Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, a significant portion of which are related to its physicochemical properties. Among these, aqueous solubility is a paramount parameter that dictates the dissolution rate and subsequent absorption of an orally administered drug.[2] A significant number of emerging APIs exhibit low aqueous solubility, which can lead to poor bioavailability and therapeutic failures.[2] Therefore, a comprehensive understanding of the solubility profile of a drug candidate like 4-(4-phenyl-1H-pyrazol-1-yl)piperidine is not merely a data collection exercise but a foundational step in its development.

The pyrazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3] The piperidine ring, on the other hand, is often incorporated to improve pharmacokinetic properties. The combination of these two rings in this compound suggests its potential as a promising therapeutic agent. However, its relatively complex and hydrophobic structure necessitates a careful evaluation of its solubility characteristics.

This guide will delve into the theoretical underpinnings of solubility, provide detailed, step-by-step experimental protocols for its determination in various solvents, and discuss the interpretation of the obtained data within the context of the Biopharmaceutics Classification System (BCS).

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions. Key factors influencing the solubility of this compound include:

-

Molecular Structure: The presence of the phenyl and pyrazole rings contributes to the hydrophobic character of the molecule, which may limit its aqueous solubility. The piperidine ring, depending on its protonation state, can enhance solubility in aqueous media.

-

pH: The piperidine nitrogen in this compound is basic and can be protonated at acidic pH. This ionization will significantly increase the compound's solubility in acidic solutions compared to neutral or basic media.

-

Solvent Polarity: The principle of "like dissolves like" is a fundamental concept in solubility.[4] Polar solvents will better solvate polar or charged molecules, while non-polar solvents are more suitable for dissolving non-polar compounds.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, solubility increases with temperature. However, this relationship must be experimentally determined.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being tested.

Experimental Determination of Solubility: A Practical Guide

The accurate determination of solubility is a cornerstone of pre-formulation studies. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its accuracy and reliability.[4][5]

Materials and Equipment

-

This compound (purity >98%)

-

A range of solvents (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker with temperature control

-

Analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for concentration determination.[6]

Experimental Workflow: The Shake-Flask Method

The following diagram illustrates the workflow for the equilibrium solubility determination using the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[5]

-

Solvent Addition: Add a precise volume of each test solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them in a shaker set at a constant temperature (e.g., 25 °C or 37 °C).[7] Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[6]

-

Sampling: Carefully withdraw a known volume of the supernatant using a pipette. It is critical to avoid disturbing the undissolved solid.

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated and minimized.

-

Analysis: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method, such as HPLC-UV.[6]

-

Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Water | 25 | To be determined | To be determined |

| 0.1 N HCl | 25 | To be determined | To be determined |

| PBS (pH 7.4) | 25 | To be determined | To be determined |

| Ethanol | 25 | To be determined | To be determined |

| Methanol | 25 | To be determined | To be determined |

| Acetonitrile | 25 | To be determined | To be determined |

| DMSO | 25 | To be determined | To be determined |

| PEG 400 | 25 | To be determined | To be determined |

| Water | 37 | To be determined | To be determined |

| PBS (pH 7.4) | 37 | To be determined | To be determined |

Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[8][9]

Caption: The Biopharmaceutics Classification System.

A drug substance is considered "highly soluble" when its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37 °C.[10] The solubility data for this compound in aqueous buffers will be crucial for its BCS classification.

-

If highly soluble: The compound is likely to be Class I or Class III. The focus of formulation development may then shift to permeability enhancement if it is Class III.

-

If poorly soluble: The compound is likely to be Class II or Class IV.[8] In this case, solubility enhancement strategies will be critical for achieving adequate bioavailability.

Conclusion and Future Directions

This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By following the detailed protocols and understanding the theoretical principles outlined, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions in the drug development pipeline. The strategic selection of solvents and the understanding of solubility behavior are critical for the successful progression of promising NCEs like this compound from the laboratory to the clinic.[11][12] Future work should focus on investigating various solubility enhancement techniques if the compound is found to be poorly soluble in aqueous media.

References

- 1. rheolution.com [rheolution.com]

- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. solubility experimental methods.pptx [slideshare.net]

- 8. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 9. veeprho.com [veeprho.com]

- 10. database.ich.org [database.ich.org]

- 11. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 12. crystallizationsystems.com [crystallizationsystems.com]

The Pyrazole-Piperidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

Abstract: The strategic combination of pyrazole and piperidine rings has given rise to a privileged scaffold in medicinal chemistry, featured in a growing number of FDA-approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the discovery, history, and medicinal chemistry of pyrazole-piperidine compounds. We will delve into the individual contributions of the pyrazole and piperidine moieties, the rationale for their synergistic combination, and the evolution of their application in drug discovery. This guide will also detail synthetic strategies for constructing the pyrazole-piperidine core, including a step-by-step experimental protocol. Furthermore, we will examine prominent examples of pyrazole-piperidine drugs, their mechanisms of action, and structure-activity relationships across various therapeutic areas, with a forward look toward future opportunities for this versatile scaffold.

Introduction: The Power of Two - Unveiling the Pyrazole-Piperidine Scaffold

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and desirable pharmacokinetic profiles. The pyrazole-piperidine scaffold has emerged as a powerful and versatile platform that successfully addresses these multifaceted requirements. This is achieved through the clever amalgamation of two individually significant heterocyclic systems: the pyrazole and the piperidine.

The Pyrazole Moiety: A Privileged Pharmacophore

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in numerous FDA-approved drugs stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and π-stacking.[3] The pyrazole ring is also metabolically stable, a crucial attribute for any successful therapeutic agent.[1] Its synthetic tractability allows for the facile introduction of diverse substituents at multiple positions, enabling fine-tuning of a compound's pharmacological and pharmacokinetic properties.[4]

The Piperidine Ring: A Key to Physicochemical and Pharmacokinetic Properties

In contrast to the aromatic pyrazole, the piperidine ring is a saturated six-membered heterocycle containing a single nitrogen atom. Its non-planar, chair-like conformation provides a three-dimensional framework that can be exploited to achieve specific spatial orientations of substituents, which is often critical for optimal binding to a biological target. The basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing aqueous solubility and allowing for the formation of ionic interactions. The introduction of a piperidine moiety into a drug candidate can significantly improve its absorption, distribution, metabolism, and excretion (ADME) properties, transforming a biologically active compound into a viable drug.[5]

The Synergy of Combination: Rationale for the Pyrazole-Piperidine Scaffold

The combination of a pyrazole and a piperidine ring within a single molecule creates a scaffold with a unique and advantageous set of properties. The pyrazole typically serves as the core pharmacophore, responsible for the primary interaction with the biological target, while the piperidine acts as a versatile linker and a modulator of physicochemical properties. This synergistic relationship allows medicinal chemists to:

-

Explore diverse chemical space: The piperidine ring can be attached to the pyrazole at various positions and can itself be further functionalized, providing a multitude of avenues for structural modification.

-

Optimize potency and selectivity: The rigid, three-dimensional nature of the piperidine can orient substituents on the pyrazole ring for enhanced binding affinity and selectivity towards the desired target.

-

Improve drug-like properties: The piperidine moiety can enhance solubility, reduce lipophilicity, and improve oral bioavailability.

Historical Perspective: The Emergence of a Powerful Partnership

While both pyrazole and piperidine have a long history in medicinal chemistry, the deliberate and widespread combination of these two scaffolds is a more recent development, gaining significant traction in the early 2000s.

Early Explorations and the Rise in Prominence

The early 2000s saw a surge in the exploration of pyrazole-piperidine compounds, particularly in the field of antiviral research. One of the notable early examples was the development of CCR5 antagonists for the treatment of HIV-1 infection.[6] Researchers discovered that replacing flexible chains in earlier antagonists with a rigid pyrazole-piperidine linker led to potent compounds with improved pharmacological profiles.[6] This early success highlighted the potential of the scaffold and spurred further investigation into its application in other therapeutic areas.

Key Milestones: From HIV to Cancer and Beyond

The versatility of the pyrazole-piperidine scaffold was further demonstrated with the discovery of Crizotinib, a potent anaplastic lymphoma kinase (ALK) and c-Met inhibitor approved for the treatment of non-small cell lung cancer. The 4-(4-iodo-1H-pyrazol-1-yl)piperidine core of Crizotinib is a key structural feature, and its synthesis has been a subject of significant research.[7] The clinical success of Crizotinib solidified the importance of the pyrazole-piperidine scaffold in modern oncology drug discovery. Beyond HIV and cancer, pyrazole-piperidine derivatives have been investigated for a wide range of biological activities, including as anti-inflammatory agents, antimicrobials, and central nervous system modulators.[8]

Evolution of Synthetic Strategies

The increasing interest in pyrazole-piperidine compounds has driven the development of efficient and versatile synthetic methodologies. Early syntheses often involved multi-step procedures with limitations in scope and yield. However, recent years have seen the emergence of more streamlined and robust methods, including one-pot reactions and the use of novel catalytic systems, to construct the pyrazole-piperidine core and its derivatives.[9]

Synthetic Strategies for Pyrazole-Piperidine Cores

The construction of the pyrazole-piperidine scaffold can be approached in several ways, generally involving either the formation of the pyrazole ring onto a pre-existing piperidine or the coupling of a pyrazole and a piperidine derivative.

General Approaches to Constructing the Pyrazole-Piperidine Linkage

One common strategy involves the N-arylation of a piperidine derivative with a pyrazole bearing a suitable leaving group, often a halogen. This reaction is typically catalyzed by a transition metal, such as palladium or copper.

An alternative approach starts with a piperidine derivative that is then used as a building block for the construction of the pyrazole ring. For example, a piperidine-containing β-ketoester can be reacted with a hydrazine derivative to form the pyrazole ring in a cyclocondensation reaction.[10][11]

Detailed Experimental Protocol: Synthesis of a 4-(1H-Pyrazol-1-yl)piperidine Intermediate

This protocol is based on a reported synthesis of a key intermediate for Crizotinib and serves as a representative example of the construction of a 4-(pyrazolyl)piperidine core.[7]

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 4-Chloropyridine hydrochloride is reacted with pyrazole in the presence of a base, such as potassium carbonate, in a suitable solvent like N,N-dimethylformamide (DMF).

-

Rationale: The pyrazole anion, generated in situ by the base, acts as a nucleophile, displacing the chloride from the 4-position of the pyridine ring.

-

Procedure:

-

To a stirred solution of 4-chloropyridine hydrochloride (1.0 eq) and pyrazole (1.2 eq) in DMF, add potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Cool the reaction to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 4-(1H-pyrazol-1-yl)pyridine.

-

Step 2: Hydrogenation of the Pyridine Ring

-

Reaction: The 4-(1H-pyrazol-1-yl)pyridine is hydrogenated using a catalyst, such as platinum(IV) oxide, under a hydrogen atmosphere.

-

Rationale: The pyridine ring is selectively reduced to a piperidine ring. The acidic conditions help to activate the pyridine ring towards reduction.

-

Procedure:

-

Dissolve 4-(1H-pyrazol-1-yl)pyridine (1.0 eq) in methanol and add platinum(IV) oxide (0.05 eq).

-

Place the reaction mixture under a hydrogen atmosphere (50 psi) and stir at room temperature for 24 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure to yield 4-(1H-pyrazol-1-yl)piperidine.

-

Step 3: Iodination of the Pyrazole Ring

-

Reaction: The 4-(1H-pyrazol-1-yl)piperidine is iodinated using an iodinating agent, such as N-iodosuccinimide (NIS), in a solvent like acetonitrile.

-

Rationale: The pyrazole ring undergoes electrophilic substitution, with the iodine atom being introduced at the 4-position.

-

Procedure:

-

To a solution of 4-(1H-pyrazol-1-yl)piperidine (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-(4-iodo-1H-pyrazol-1-yl)piperidine.

-

Prominent Pyrazole-Piperidine Drugs and Clinical Candidates

The versatility of the pyrazole-piperidine scaffold is evident in its application across a diverse range of therapeutic areas, leading to the development of several successful drugs and promising clinical candidates.

In HIV Therapy: CCR5 Antagonists

As one of the earliest and most successful applications, pyrazole-piperidine derivatives have been developed as potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection.

-

Mechanism of Action: HIV-1 enters host T-cells by binding to the CD4 receptor and a coreceptor, either CCR5 or CXCR4. CCR5 antagonists, such as Maraviroc (which contains a different scaffold), bind to the CCR5 receptor, inducing a conformational change that prevents the viral envelope protein gp120 from interacting with it, thus blocking viral entry into the cell. Pyrazole-piperidine based CCR5 antagonists function in a similar manner.[6]

-

Structure-Activity Relationship (SAR) Insights: SAR studies have shown that the pyrazole ring and its substituents are crucial for potent CCR5 antagonism. The piperidine ring serves as a rigid linker to other parts of the molecule, and its substitution pattern can significantly impact oral bioavailability and overall pharmacokinetic properties.[6]

In Oncology: Kinase Inhibitors

The pyrazole-piperidine scaffold has proven to be particularly fruitful in the development of kinase inhibitors for the treatment of cancer.

-

Mechanism of Action: Kinases are enzymes that play a critical role in cell signaling pathways that regulate cell growth, proliferation, and survival. In many cancers, kinases are dysregulated, leading to uncontrolled cell growth. Kinase inhibitors are small molecules that bind to the ATP-binding pocket of a specific kinase, preventing it from functioning and thereby inhibiting the downstream signaling pathways that drive cancer progression.

| Drug/Candidate | Target(s) | Indication | Status |

| Crizotinib | ALK, MET, ROS1 | Non-Small Cell Lung Cancer | Approved |

| Entrectinib | TRKA/B/C, ROS1, ALK | Solid Tumors | Approved |

| Pirtobrutinib | BTK | Mantle Cell Lymphoma | Approved[1] |

| Futibatinib | FGFR1-4 | Cholangiocarcinoma | Approved[1] |

| Asciminib | ABL1 | Chronic Myeloid Leukemia | Approved[1] |

Future Directions and Emerging Opportunities

The success of the pyrazole-piperidine scaffold has paved the way for its continued exploration and application in drug discovery.

Exploration of New Linkages and Substitution Patterns

While the 1,4-disubstituted piperidine is a common motif, there is significant potential in exploring other linkage patterns and stereochemistries of the piperidine ring. The introduction of chiral centers on the piperidine can lead to improved potency and selectivity.[5]

Application in Novel Therapeutic Targets

The inherent versatility of the pyrazole-piperidine scaffold makes it an attractive starting point for designing ligands for a wide array of new and challenging biological targets, including protein-protein interactions and allosteric binding sites.

Advancements in Synthetic Methodologies

The development of novel, more efficient, and sustainable synthetic methods for the construction of complex pyrazole-piperidine derivatives will be crucial for accelerating the discovery of new drug candidates. This includes the use of flow chemistry and biocatalysis.

Conclusion

The pyrazole-piperidine scaffold represents a remarkable success story in medicinal chemistry, demonstrating the power of combining two distinct heterocyclic systems to create a whole that is greater than the sum of its parts. From its early applications in HIV therapy to its current prominence in oncology, this versatile scaffold has consistently delivered potent and drug-like candidates. The continued exploration of its vast chemical space, coupled with advancements in synthetic chemistry, ensures that the pyrazole-piperidine scaffold will remain a cornerstone of drug discovery for the foreseeable future.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Part 1: Discovery and SAR study of 4-pyrazolylpiperidine side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iajpr.com [iajpr.com]

- 9. chim.it [chim.it]

- 10. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epubl.ktu.edu [epubl.ktu.edu]

Methodological & Application

Application Notes and Protocols for In Vivo Studies with 4-(4-phenyl-1H-pyrazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract